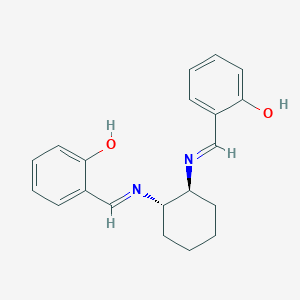
2,2'-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a cyclohexane ring with two azanylylidene groups and two methanylylidene groups, each bonded to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation reaction of cyclohexane-1,2-diamine with salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale condensation reactions followed by purification processes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The phenol groups are particularly susceptible to oxidation, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the azanylylidene groups, converting them to amines.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions depending on the specific substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Nitrated or halogenated phenol derivatives.
科学的研究の応用
2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenol groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
類似化合物との比較
Similar Compounds
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Similar structure but with bromine substituents on the phenol rings.
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))diphenol: Lacks the cyclohexane ring, making it less sterically hindered.
2,2’-((1E,1’E)-(ethane-1,2-diylbis(azanylylidene))-bis(methanylylidene))bis(4-iodophenol): Contains iodine substituents, which can influence its reactivity and biological activity.
Uniqueness
The presence of the cyclohexane ring in 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol provides unique steric and electronic properties, distinguishing it from other similar compounds
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m0/s1 |
InChIキー |
WCSLPBBQHFXWBW-ROUUACIJSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
正規SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


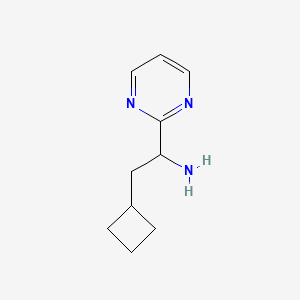
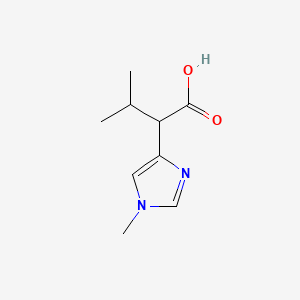
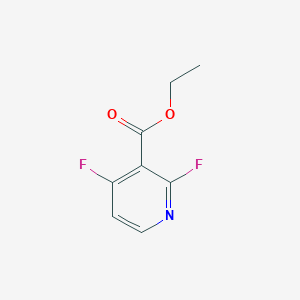
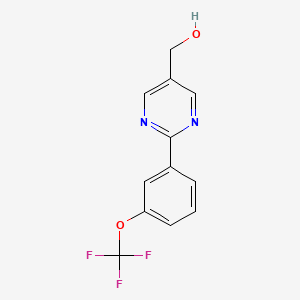
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
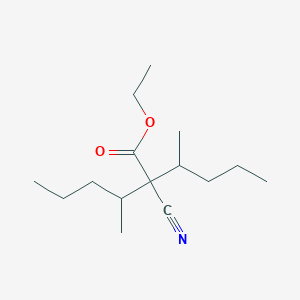

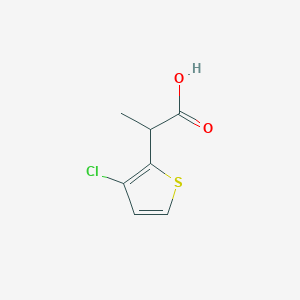
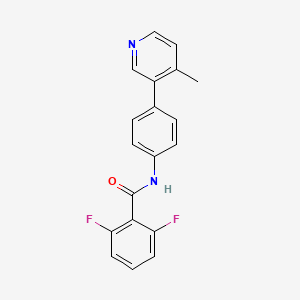
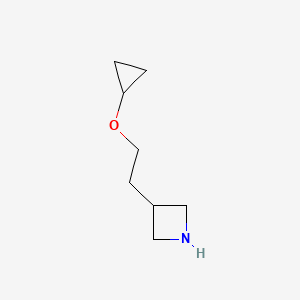
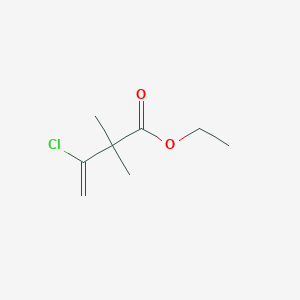
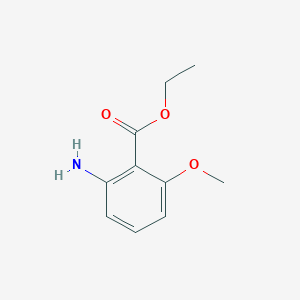
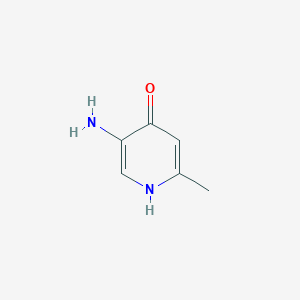
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
